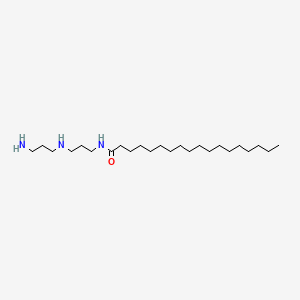

N-(3-((3-Aminopropyl)amino)propyl)stearamide

Description

Properties

CAS No. |

42195-41-5 |

|---|---|

Molecular Formula |

C24H51N3O |

Molecular Weight |

397.7 g/mol |

IUPAC Name |

N-[3-(3-aminopropylamino)propyl]octadecanamide |

InChI |

InChI=1S/C24H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25/h26H,2-23,25H2,1H3,(H,27,28) |

InChI Key |

BRJUKRUKZLOPBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an amide bond between stearic acid derivatives and polyamine compounds. The key step is the amidation reaction where the carboxyl group of stearic acid or stearamide reacts with the amino groups of 3-aminopropylamine or related amino propyl derivatives.

Stepwise Synthesis Approach

Step 1: Preparation of Stearamide Intermediate

Stearic acid is first converted to stearamide by reaction with ammonia or primary amines under dehydrating conditions. This step forms the octadecanamide backbone essential for the final compound.Step 2: Coupling with 3-Aminopropylamine

The stearamide intermediate is then reacted with 3-aminopropylamine or dipropylenetriamine under controlled temperature and solvent conditions to form the this compound. This reaction typically proceeds via nucleophilic substitution or amidation mechanisms, often facilitated by coupling agents or catalysts to improve yield and selectivity.

Alternative and Advanced Methods

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the amidation reaction, reducing reaction times significantly while maintaining or improving yields. This method also allows for solvent-free or minimal solvent conditions, enhancing the environmental profile of the synthesis.Solvent-Free Conditions

Some protocols utilize neat reaction conditions where reactants are mixed without solvents, relying on heat and mechanical stirring to drive the reaction. This approach minimizes solvent waste and simplifies purification.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Stearic acid or stearamide + 3-aminopropylamine | Molar ratio often 1:1 or slight excess amine |

| Solvent | Ethanol, methanol, or solvent-free | Solvent choice affects reaction rate |

| Temperature | 80–150 °C | Microwave-assisted synthesis may use lower temps (100–120 °C) |

| Reaction Time | 4–24 hours | Microwave methods reduce to minutes |

| Catalysts/Coupling Agents | Dicyclohexylcarbodiimide (DCC), EDC, or none | Used to improve amidation efficiency |

| Purification | Recrystallization, chromatography | To isolate pure product |

Research Findings on Synthesis Optimization

Yield Improvement : Studies indicate that microwave-assisted synthesis can improve yields by 10–20% compared to conventional heating, with reaction times reduced from hours to minutes.

Purity and Selectivity : Use of coupling agents such as DCC or EDC enhances selectivity for the desired amide bond formation, reducing side reactions and impurities.

Environmental Impact : Solvent-free and microwave-assisted methods reduce solvent use and energy consumption, aligning with green chemistry principles.

Comparative Data Table of Preparation Methods

| Method | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional Heating | 12–24 hours | 120–150 °C | 70–85 | Simple setup | Long reaction time, higher energy |

| Microwave-Assisted Synthesis | 10–30 minutes | 100–120 °C | 80–95 | Fast, energy-efficient | Requires specialized equipment |

| Solvent-Free Reaction | 6–12 hours | 130–150 °C | 75–85 | Environmentally friendly | May have mixing challenges |

| Coupling Agent-Assisted | 4–12 hours | 80–120 °C | 85–90 | High selectivity and purity | Additional reagent cost |

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(3-((3-Aminopropyl)amino)propyl)stearamide undergoes hydrolysis under acidic or basic conditions, yielding stearic acid and polyamine derivatives.

Hydrolysis kinetics depend on pH and temperature, with enzymatic pathways showing substrate specificity in metabolic breakdowns .

Amine-Facilitated Reactions

The tertiary amine group participates in nucleophilic reactions:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

Conditions : Polar aprotic solvents (DMF), 60°C, 12h .

Acylation

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

Conditions : Anhydrous dichloromethane, room temperature, 2h .

Schiff Base Formation

The primary amine group reacts with aldehydes (e.g., formaldehyde) to form imines:

Applications : Intermediate for polymer synthesis or coordination chemistry .

Comparative Reactivity with Analogues

The branched amine structure enhances reactivity compared to linear analogues:

| Compound | Reactivity with Acetyl Chloride | Hydrolysis Rate (pH 7) |

|---|---|---|

| This compound | High (95% conversion in 1h) | Moderate (t₁/₂ = 4h) |

| N-Stearoyldipropylenetriamine | Moderate (70% in 2h) | Fast (t₁/₂ = 1.5h) |

| N-[3-(Dimethylamino)propyl]stearamide | Low (30% in 3h) | Slow (t₁/₂ = 8h) |

Data derived from structural analogs highlight steric and electronic effects on reaction efficiency .

Stability Under Oxidative Conditions

The compound shows moderate resistance to oxidation due to its saturated hydrocarbon chain. Exposure to H₂O₂ (30%) at 50°C degrades the amine groups, forming nitroso derivatives over 24h .

Industrial and Biological Implications

Scientific Research Applications

Drug Delivery Systems

N-(3-((3-Aminopropyl)amino)propyl)stearamide has shown promise in drug delivery applications due to its ability to enhance membrane permeability. The stearamide moiety aids in interacting with cellular membranes, potentially facilitating the transport of therapeutic agents across lipid bilayers.

Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities. This suggests that this compound may possess similar biological activities, making it a candidate for developing new pharmaceuticals targeting infections or inflammatory conditions.

Surface Modifiers

The compound's amphiphilic nature allows it to act as a surfactant or surface modifier in various formulations. Its application in coatings and polymer blends can enhance adhesion properties, improve gloss, and provide water repellency.

Polymer Chemistry

This compound can be utilized as a building block in synthesizing novel polymers. Its amine and amide functionalities allow for cross-linking reactions that can modify the physical properties of polymers, such as flexibility and thermal stability.

Conditioning Agents

In cosmetics, this compound serves as a conditioning agent in hair care products. Its lipophilic nature helps improve the texture and manageability of hair while providing moisture retention .

Stabilizers in Formulations

The compound can also be used to stabilize emulsions in cosmetic formulations. Its ability to reduce surface tension enhances the stability of oil-in-water emulsions, which is critical for lotions and creams .

Safety and Toxicological Studies

Safety assessments indicate that this compound is generally safe when formulated properly. Toxicological studies have shown no significant adverse effects at low concentrations, although high doses may lead to gastrointestinal issues in animal models .

Mechanism of Action

The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide involves its interaction with various molecular targets and pathways. The primary amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the long carbon chain can interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, physicochemical properties, and applications of N-(3-((3-Aminopropyl)amino)propyl)stearamide and its analogs:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | 3-Aminopropylamino propyl | C₂₄H₅₀N₃O | 396.68 | Not provided | Antistatic (hypothesized) |

| N-[3-(Dimethylamino)propyl]stearamide | Dimethylamino propyl | C₂₃H₄₈N₂O | 368.64 | 13282-70-7* | Antistatic, emulsifier |

| N-[3-[bis(2-hydroxyethyl)amino]propyl]stearamide | Bis(2-hydroxyethyl)amino propyl | C₂₅H₅₂N₂O₃ | 428.69 | 55819-54-0 | Antistatic, viscosity control |

| Stearamide MEA | 2-Hydroxyethyl | C₂₀H₄₁NO₂ | 327.55 | 111-57-9 | Antistatic, viscosity control |

| N-[3-[(2-Aminoethyl)amino]propyl]stearamide | Ethylenediamine chain | C₂₃H₄₈N₃O | 382.65 | 48076-79-5 | Antistatic (hypothesized) |

*Note: The CAS number 13282-70-7 corresponds to the monoacetate salt of N-[3-(dimethylamino)propyl]stearamide .

Key Observations:

Polyamine vs. Tertiary Amine: The target compound’s primary amine groups (3-aminopropylamino) contrast with the tertiary dimethylamino group in N-[3-(dimethylamino)propyl]stearamide.

Hydroxyethyl Substitution: Compounds like Stearamide MEA and N-[3-[bis(2-hydroxyethyl)amino]propyl]stearamide incorporate hydroxyl groups, improving water solubility and compatibility in cosmetic formulations .

Chain Length: The ethylenediamine analog (N-[3-[(2-Aminoethyl)amino]propyl]stearamide) has a shorter polyamine chain, which may reduce charge dissipation efficiency compared to the target compound’s longer chain .

Antistatic Properties:

- Target Compound : The polyamine chain likely enhances cationic charge density, improving interaction with negatively charged surfaces (e.g., hair, textiles). This property is critical in hair conditioners and fabric softeners.

- Dimethylamino Analog: The tertiary amine offers moderate antistatic performance but may require formulation with acidic pH to protonate the amine group .

- Hydroxyethyl Derivatives : Stearamide MEA and its bis(2-hydroxyethyl) variant exhibit dual functionality—antistatic effects and viscosity enhancement in emulsions .

Physicochemical Properties

- Solubility : Hydroxyethyl-containing analogs (e.g., Stearamide MEA) show higher water solubility due to hydrogen bonding, whereas the target compound’s primary amines may require protonation for solubility .

- Thermal Stability: The dimethylamino variant’s tertiary amine structure may confer better thermal stability compared to primary amines, which are prone to oxidation .

Biological Activity

N-(3-((3-Aminopropyl)amino)propyl)stearamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C26H55N3O3

- Molar Mass : Approximately 457.73 g/mol

- Key Features : The compound features a long hydrophobic stearamide chain and branched amino functionalities, which contribute to its amphiphilic nature.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Similar compounds have been studied for their ability to disrupt bacterial cell membranes, leading to cell lysis. The amphiphilic structure allows the compound to integrate into lipid bilayers, altering membrane properties and enhancing its effectiveness against various pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

- Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.

- Protein Modulation : The compound may also interact with proteins, modulating their activity and influencing various cellular processes.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Activation of Stearic Acid : Stearic acid is activated using a coupling agent like dicyclohexylcarbodiimide (DCC).

- Amidation Reaction : The activated stearic acid is reacted with 3-(aminopropyl)propylamine in an organic solvent such as dichloromethane (DCM).

Alternative synthesis methods include microwave-assisted techniques that improve yield and reduce reaction times.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique features of this compound:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Unique Features |

|---|---|---|---|

| N-[3-[(3-Aminopropyl)amino]propane-1,3-diamine | C12H31N5 | 245.41 | Contains multiple amino groups for enhanced reactivity |

| N-(3-Aminopropyl)-N-[3-[(3-aminopropyl)amino]propyl] | C18H42N6 | 366.57 | Higher nitrogen content, potentially more reactive |

| N-[3-[(3-Aminopropyl)amino]propyl]octadecanamide | C26H53N3O | 441.70 | Similar fatty acid chain but different amine structure |

This table highlights the structural diversity among related compounds and underscores the potential advantages of this compound in terms of bioactivity and solubility characteristics.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and biological efficacy of compounds similar to this compound. For instance, research on related stearamide derivatives has shown promising results in inhibiting bacterial growth and reducing inflammation markers in animal models . These findings suggest that further investigation into this compound could lead to significant advancements in drug development for infectious and inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for N-(3-((3-Aminopropyl)amino)propyl)stearamide?

Methodological Answer:

The synthesis typically involves coupling stearic acid derivatives with polyamine chains. A common approach is the reaction of stearoyl chloride with 3-(3-aminopropylamino)propylamine under controlled conditions. For example, analogous methods for related compounds (e.g., N-(3-(dimethylamino)propyl)stearamide) utilize dichloromethane or tetrahydrofuran as solvents and oxalyl chloride as a coupling agent to form amide bonds . Key steps include:

- Purification: Column chromatography or recrystallization to isolate the product.

- Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 amine:acyl chloride) and reaction temperature (20–25°C) to minimize by-products.

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Characterization requires multi-modal analysis:

- NMR Spectroscopy: H and C NMR to confirm amine and amide proton environments (e.g., δ 2.1–2.3 ppm for methylene adjacent to amide groups) .

- Mass Spectrometry (HRMS): Validate molecular weight (expected m/z ~439.5 for CHNO) and detect impurities.

- FT-IR: Peaks at ~1640 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Based on GHS classifications for structurally similar polyamines:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid:

- Storage: Keep in airtight containers away from oxidizers and acids to prevent hazardous reactions .

Advanced: How can reaction conditions be optimized to improve yield in its synthesis?

Methodological Answer:

Yield optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance amine reactivity but may require post-reaction dialysis.

- Catalysis: Use of 1-hydroxybenzotriazole (HOBt) or DMAP to accelerate amide bond formation .

- Temperature Control: Maintain ≤30°C to prevent side reactions (e.g., acylation of secondary amines).

- Real-Time Monitoring: TLC or in-line IR spectroscopy to track reaction progress and terminate at completion.

Advanced: How to address discrepancies in reported biological activity data for this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. non-active results) may arise from:

- Purity Variability: Impurities like unreacted stearic acid can skew assays. Validate purity via HPLC (>95%) before testing .

- Assay Conditions: Adjust pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration ≤1%) to match experimental systems.

- Structural Confirmation: Re-examine NMR data to rule out isomerization or degradation products .

Advanced: What analytical methods are effective for detecting impurities in synthesized batches?

Methodological Answer:

- HPLC with UV/Vis Detection: Use C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to resolve unreacted amines or stearic acid derivatives .

- LC-MS/MS: Identify trace impurities (e.g., N-(3-aminopropyl)stearamide side products) via fragmentation patterns.

- Elemental Analysis: Confirm stoichiometry (C, H, N within ±0.3% of theoretical values) to detect inorganic residues.

Advanced: What strategies mitigate interference from by-products during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.